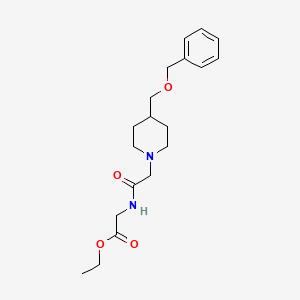

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of pinacol boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .Applications De Recherche Scientifique

Oxindole Synthesis :

- Application: This compound is utilized in the synthesis of oxindoles, particularly in palladium-catalyzed C-H functionalization processes. Oxindoles have significant implications in medicinal chemistry due to their presence in biologically active molecules.

- Source: (Magano, Kiser, Shine, & Chen, 2014).

Development of ACAT Inhibitors :

- Application: It plays a role in the discovery of clinical candidates like K-604, a potential treatment for diseases involving ACAT-1 overexpression. This highlights its relevance in drug development and therapeutic research.

- Source: (Shibuya et al., 2018).

Synthesis of Fluorescent Dyes :

- Application: Its derivatives are used in synthesizing fluorescent dyes for polyester fibers, indicating its utility in material science and industrial applications.

- Source: (Sabnis, Kazemi, & Rangnekar, 1992).

Antibacterial Studies :

- Application: Derivatives of this compound have been synthesized for antibacterial studies, showing its significance in developing new antimicrobial agents.

- Source: (Khalid et al., 2016).

Polymer Chemistry :

- Application: It's involved in the synthesis of novel copolymers, indicating its importance in the field of polymer chemistry and materials engineering.

- Source: (Wojdyla et al., 2022).

Acetylcholinesterase Inhibitors :

- Application: In medicinal chemistry, it's used in the synthesis of acetylcholinesterase inhibitors, which are important in treating neurodegenerative diseases like Alzheimer's.

- Source: (Sugimoto et al., 1995).

Oxidative Reactions :

- Application: This compound is part of the synthesis of oxidation reagents like Bobbitt’s salt, used in various oxidative chemical reactions.

- Source: (Mercadante et al., 2013).

Mécanisme D'action

Target of Action

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been shown to have various pharmacological activities

Propriétés

IUPAC Name |

ethyl 2-[[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-2-25-19(23)12-20-18(22)13-21-10-8-17(9-11-21)15-24-14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEULTPVUFTXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CCC(CC1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B2807642.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2807646.png)

![2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2807654.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2807657.png)

![3-Methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2807660.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyethyl)azetidine-3-carboxamide](/img/structure/B2807663.png)